1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Catalog No.
S902948
CAS No.
952722-64-4
M.F
C11H11FO
M. Wt
178.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

CAS Number

952722-64-4

Product Name

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

IUPAC Name

1-cyclopropyl-2-(3-fluorophenyl)ethanone

Molecular Formula

C11H11FO

Molecular Weight

178.206

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2

InChI Key

XYLIJFPNHKJLCB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)CC2=CC(=CC=C2)F

Synonyms

1-Cyclopropyl-2-(3-fluorophenyl)ethanone

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C11H11FO. It is characterized by a cyclopropyl group attached to an ethanone structure, along with a fluorinated phenyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It exists as a liquid at room temperature, with a density of approximately 1.192 g/cm³ and a boiling point around 247.9 °C .

Synthesis and Characterization:

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (C₁₁H₁₁FO) is a small organic molecule synthesized through various methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. Research articles describe the detailed procedures and characterization techniques used to obtain this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activity:

Studies have explored the potential biological activity of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Some research suggests its potential as an anti-inflammatory agent, with in vitro studies demonstrating its ability to inhibit the production of pro-inflammatory mediators []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms of action.

Use as a Reference Compound:

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one can serve as a reference compound in various scientific research applications. For instance, it can be used to calibrate analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of similar compounds [].

, including:

  • Rearrangement Reactions: It can react with dithiols to form unexpected products, such as benzo- and cyclo-octa-thiophenes, which are significant for understanding complex chemical processes .
  • Biotransformation: It is involved in the metabolic pathways of certain drugs, notably prasugrel, where it undergoes rapid deesterification and cytochrome P450-mediated transformations to generate active metabolites .

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has been studied for its role in drug metabolism, particularly in the context of prasugrel, an antiplatelet agent. The compound's metabolites are responsible for platelet aggregation, providing insights into its biological activity and potential interactions with other medications .

The synthesis of 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one typically involves:

  • Starting Materials: The synthesis may start with commercially available cyclopropyl ketones and fluorinated phenyl compounds.
  • Reagents: Common reagents include bases or acids that facilitate the formation of the carbon-carbon bond between the cyclopropyl and phenyl groups.
  • Conditions: The reaction conditions may vary but often require controlled temperatures and inert atmospheres to prevent side reactions.

Specific methodologies can be derived from literature focusing on similar compounds or related synthetic pathways .

This compound has several applications:

  • Synthetic Intermediate: It serves as a precursor in the synthesis of various novel compounds, including cyclopropyl phenyl sulfides .
  • Pharmaceutical Research: Its role in drug metabolism makes it valuable for research in pharmacology and toxicology, particularly in understanding drug interactions and efficacy .

Studies have indicated that 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one can interact with various biological systems:

  • Drug Metabolism: Its metabolites can influence the pharmacokinetics of drugs like prasugrel, highlighting its relevance in pharmacological studies .
  • Potential Toxicity: As with many organic compounds, understanding its metabolic pathways is crucial for assessing potential toxicological effects.

Several compounds share structural similarities with 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(2-Fluorophenyl)propan-2-one2836-82-00.91
1-(2,4-Difluorophenyl)propan-2-one274682-91-60.89
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione1391054-37-70.86
(R)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one1234356-88-70.82
1-(3-Fluorophenyl)propan-2-one1737-19-50.81

These compounds exhibit varying degrees of similarity based on structural features such as the presence of fluorinated phenyl groups or cyclopropane moieties. The unique arrangement of functional groups in 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one distinguishes it from these analogs, particularly in its specific biological activities and synthetic utility .

XLogP3

2.5

Wikipedia

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Dates

Modify: 2023-08-15

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